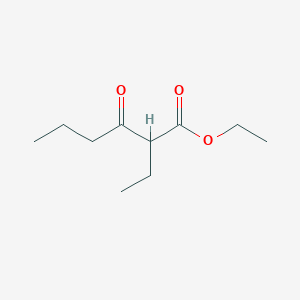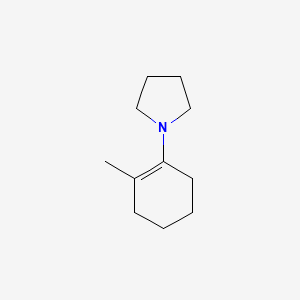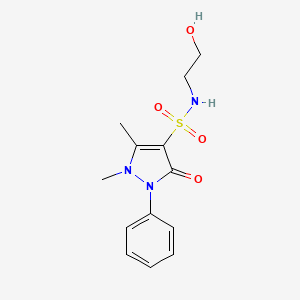![molecular formula C11H12N2O8S B14734747 n-[(4-Nitrophenyl)sulfonyl]glutamic acid CAS No. 6328-28-5](/img/structure/B14734747.png)
n-[(4-Nitrophenyl)sulfonyl]glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Nitrophenyl)sulfonyl]glutamic acid: is a compound with the molecular formula C₁₁H₁₂N₂O₈S It is characterized by the presence of a nitrophenyl group attached to a sulfonyl group, which is further connected to a glutamic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Nitrophenyl)sulfonyl]glutamic acid typically involves the reaction of 4-nitrobenzenesulfonyl chloride with glutamic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond . The reaction can be performed in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the efficiency and yield of sulfonamide synthesis . Additionally, the combination of reagents such as hydrogen peroxide and thionyl chloride can be employed for the oxidative conversion of thiol derivatives to sulfonyl chlorides, which can then react with glutamic acid to form the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: N-[(4-Nitrophenyl)sulfonyl]glutamic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and thionyl chloride are commonly used for oxidative reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reactions with amines or other nucleophiles in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(4-Nitrophenyl)sulfonyl]glutamic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(4-Nitrophenyl)sulfonyl]glutamic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of serine proteases by binding to the active site of the enzyme, thereby preventing substrate access . The sulfonyl group plays a crucial role in this inhibition by forming stable interactions with the enzyme’s active site residues.
Vergleich Mit ähnlichen Verbindungen
N-sulfonyl-glutamic acid derivatives: These compounds share a similar sulfonyl-glutamic acid structure but differ in the substituents attached to the sulfonyl group.
Sulfonamide derivatives: Compounds like N-[(4-nitrophenyl)sulfonyl]tryptophan have similar sulfonyl groups but different amino acid moieties.
Uniqueness: N-[(4-Nitrophenyl)sulfonyl]glutamic acid is unique due to the presence of both a nitrophenyl group and a glutamic acid moiety, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
6328-28-5 |
|---|---|
Molekularformel |
C11H12N2O8S |
Molekulargewicht |
332.29 g/mol |
IUPAC-Name |
2-[(4-nitrophenyl)sulfonylamino]pentanedioic acid |
InChI |
InChI=1S/C11H12N2O8S/c14-10(15)6-5-9(11(16)17)12-22(20,21)8-3-1-7(2-4-8)13(18)19/h1-4,9,12H,5-6H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
WPAZMIBKHXQHSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


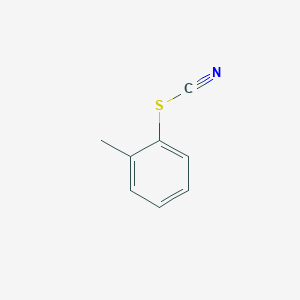
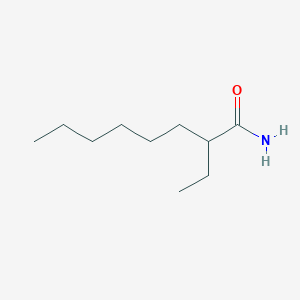
![2-Oxabicyclo[3.2.1]octa-3,6-diene](/img/structure/B14734668.png)
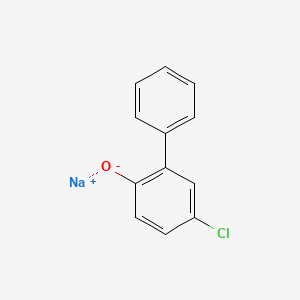
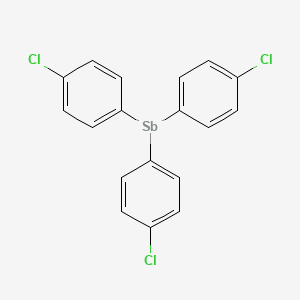
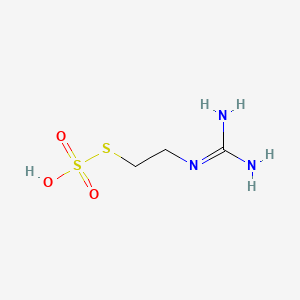
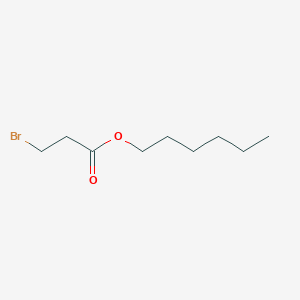
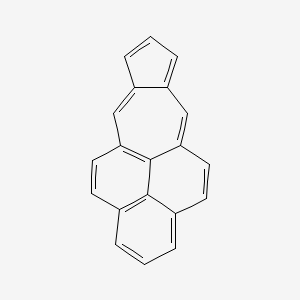
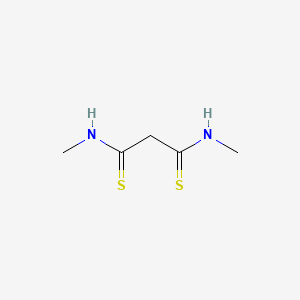

![6-(Azepan-1-yl)-1-ethyl-4-methyl-5-[(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14734740.png)
